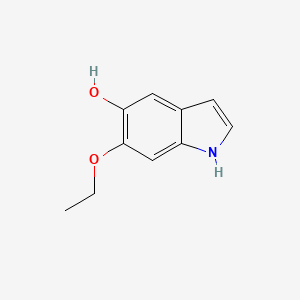

6-Ethoxy-1H-indol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6-ethoxy-1H-indol-5-ol |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10-6-8-7(3-4-11-8)5-9(10)12/h3-6,11-12H,2H2,1H3 |

InChI Key |

JUBNZEWIOAAUCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C=CNC2=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethoxy 1h Indol 5 Ol and Analogue Ethoxyindole Derivatives

Classical Approaches to Indole (B1671886) Synthesis Applied to Ethoxyindole Scaffolds

Classical methods for indole synthesis remain highly relevant for the preparation of ethoxy-substituted indoles. These foundational reactions, including the Fischer, Bischler, and Hemetsberger syntheses, provide robust pathways to the indole nucleus and have been adapted to accommodate various substituents. chim.itrsc.org

Fischer Indole Synthesis Adaptations for Hydroxy- and Ethoxyindoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent and versatile method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed condensation of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.com The versatility of this reaction allows for the synthesis of a wide array of substituted indoles.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent sid.irsid.ir-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring. wikipedia.orgyoutube.com The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, AlCl₃). wikipedia.org

For the synthesis of hydroxy- and ethoxyindoles, the starting phenylhydrazine must contain the corresponding substituent. For instance, to synthesize a 6-ethoxy-substituted indole, a 4-ethoxyphenylhydrazine would be a suitable starting material. The reaction conditions, particularly the choice of acid catalyst and solvent, can be optimized to accommodate the electronic nature of the substituents on the phenylhydrazine. Electron-donating groups, such as ethoxy and hydroxy moieties, can influence the rate of the reaction. youtube.com

| Starting Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Resulting Indole Derivative |

| (4-Ethoxyphenyl)hydrazine | Pyruvic acid | Hydrochloric acid | 6-Ethoxyindole-2-carboxylic acid |

| (4-Hydroxyphenyl)hydrazine | Acetone | Sulfuric acid | 6-Hydroxy-2-methylindole |

| (4-Ethoxyphenyl)hydrazine | Cyclohexanone | Zinc chloride | 6-Ethoxy-1,2,3,4-tetrahydrocarbazole |

Friedel-Crafts Alkylation Pathways in Substituted Indole Formation

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. mt.com In the context of indole synthesis, Friedel-Crafts alkylation can be employed to introduce alkyl groups onto the indole nucleus, although it is more commonly used to modify a pre-existing indole core rather than to form the heterocyclic ring itself. This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). mt.com

The reaction involves the formation of a carbocation from an alkyl halide, which then acts as an electrophile and attacks the electron-rich indole ring. mt.com For ethoxy-substituted indoles, the position of alkylation is directed by the existing substituents. The electron-donating nature of the ethoxy group can activate the ring towards electrophilic attack. However, the reaction can be complicated by issues such as polyalkylation and carbocation rearrangements. nih.gov To circumvent some of these limitations, milder alkylating agents and catalysts have been developed. nih.govbeyondbenign.org

Recent advancements have focused on catalytic asymmetric Friedel-Crafts alkylations to produce chiral indole derivatives. rsc.orgsemanticscholar.org

| Indole Substrate | Alkylating Agent | Lewis Acid Catalyst | Product |

| 6-Ethoxyindole | Ethyl bromide | Aluminum chloride | 3-Ethyl-6-ethoxyindole |

| 5-Hydroxyindole (B134679) | Isopropyl chloride | Ferric chloride | 3-Isopropyl-5-hydroxyindole |

| 6-Ethoxy-2-methylindole | Benzyl chloride | Zinc chloride | 3-Benzyl-6-ethoxy-2-methylindole |

Vilsmeier-Haack Reactions for Indole Functionalization

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irwikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org

This electrophilic substitution reaction introduces a formyl group (-CHO) onto the indole ring, most commonly at the C3 position due to the high electron density at this site. The resulting indole-3-carboxaldehyde is a versatile intermediate that can be further modified. For indoles with existing substituents, such as an ethoxy group at the 6-position, the formylation still predominantly occurs at the C3 position. The Vilsmeier-Haack reaction is generally high-yielding and proceeds under relatively mild conditions. In some cases, the Vilsmeier reagent can also act as a chlorinating agent. mdpi.com

The reaction has been extensively used in the synthesis of various heterocyclic compounds. sid.irresearchgate.net

| Indole Derivative | Vilsmeier Reagent | Reaction Conditions | Product |

| 6-Ethoxyindole | DMF/POCl₃ | 0-10 °C | 6-Ethoxyindole-3-carboxaldehyde |

| 5-Hydroxyindole | N-Methylformanilide/POCl₃ | Room Temperature | 5-Hydroxyindole-3-carboxaldehyde |

| 6-Ethoxy-2-methylindole | DMF/POCl₃ | 0 °C | 6-Ethoxy-2-methylindole-3-carboxaldehyde |

Modern and Catalytic Synthetic Strategies for Ethoxyindole Derivatives

While classical methods are effective, modern synthetic chemistry has introduced more sophisticated and efficient catalytic strategies for the synthesis and derivatization of ethoxyindoles. These approaches often offer higher selectivity, milder reaction conditions, and broader functional group compatibility.

Transition Metal-Catalyzed Coupling and C-H Activation Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules. For ethoxyindole derivatives, palladium (Pd) and rhodium (Rh) catalyzed reactions are particularly significant.

Rh(III)-catalyzed C-H allylation: This method allows for the direct introduction of an allyl group at the C2 position of the indole ring. The reaction proceeds via C-H activation, offering a highly atom-economical approach to functionalization.

Pd-catalyzed allylic amination: This reaction can be used to construct the pyrrole (B145914) ring of the indole nucleus. The Buchwald modification of the Fischer indole synthesis, for example, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org

These methods provide powerful tools for the late-stage functionalization of the indole core, enabling the synthesis of a diverse range of derivatives.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Indole Derivatization

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and reliable reaction for connecting molecular fragments. In the context of ethoxyindole synthesis, this reaction can be used to append various functionalities to the indole scaffold.

By introducing an azide or alkyne handle onto the ethoxyindole core, a wide range of molecules containing the complementary functional group can be readily attached. This strategy is particularly useful for the synthesis of complex indole-containing conjugates for various applications. The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.

Sustainable and Green Chemistry Methodologies (e.g., Scandium-Triflate Mediated Reactions)

The principles of green chemistry, which aim to reduce waste, minimize hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of indole derivatives. jddhs.comresearchgate.netijesrr.org A significant advancement in this area is the use of water-resistant Lewis acid catalysts, such as scandium triflate (Sc(OTf)₃), which offer a more environmentally benign alternative to traditional catalysts. researchgate.net

Scandium triflate is recognized for its remarkable catalytic activity, even in aqueous environments, its non-corrosive nature, and its potential for recyclability, making it a prominent green catalyst. researchgate.net Its stability in water is attributed to the small size of the scandium (Sc³⁺) ion, which enhances its catalytic efficiency in a variety of organic reactions, including Friedel-Crafts acylations and cycloadditions. researchgate.net This catalyst has proven effective in promoting reactions that form complex organic molecules, often streamlining synthetic routes by reducing the number of steps required. scandium.org

In the context of indole synthesis, scandium triflate has been successfully used to catalyze the formation of highly substituted indole derivatives. nih.govacs.org For instance, it facilitates the Friedel-Crafts alkenylation of 5-(arylamino)pent-3-yn-2-ones to produce indoles bearing various alkyl and aryl moieties. nih.govacs.org The use of such catalysts aligns with green chemistry goals by enabling reactions under milder conditions and potentially reducing the reliance on volatile and toxic organic solvents. jddhs.comsjp.ac.lk Other green approaches in indole synthesis include using water as a solvent, microwave-assisted synthesis, and employing solid acid catalysts, all of which contribute to more economical and environmentally friendly processes. openmedicinalchemistryjournal.com

Table 1: Green Chemistry Approaches in Indole Synthesis

| Green Chemistry Principle | Application in Indole Synthesis | Advantages |

|---|---|---|

| Use of Safer Catalysts | Employing scandium triflate (Sc(OTf)₃) as a water-resistant Lewis acid. researchgate.net | Recyclable, non-corrosive, effective in aqueous media, high catalytic activity. researchgate.net |

| Use of Safer Solvents | Utilizing water as a reaction medium. openmedicinalchemistryjournal.com | Non-toxic, inexpensive, environmentally benign. sjp.ac.lk |

| Energy Efficiency | Microwave-assisted synthesis. jddhs.comopenmedicinalchemistryjournal.com | Faster reaction times, reduced energy consumption, often higher yields. jddhs.com |

| Waste Prevention | One-pot multi-component reactions. openmedicinalchemistryjournal.com | Reduces intermediate isolation steps, saves solvents and reagents. |

Regioselectivity and Stereoselectivity in the Synthesis of 6-Ethoxy-1H-indol-5-ol Analogues

Achieving specific regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex substituted indoles like this compound analogues. The substitution pattern on the indole core is crucial for its biological activity, and controlling the position of various functional groups is paramount.

The Fischer indole synthesis, a classic and widely used method, can present regioselectivity issues when using unsymmetrical ketones as precursors. youtube.com The initial condensation with an arylhydrazine can be followed by cyclization in two different directions, potentially leading to a mixture of isomeric indole products. youtube.com The choice of acid catalyst, solvent, and temperature can significantly influence the ratio of these products. youtube.comyoutube.com For example, in certain cases, using acetic acid might favor one isomer, while polyphosphoric acid could lead to a different product distribution. youtube.com

Modern synthetic methods often provide greater control. For instance, palladium-catalyzed cyclizations of α-chloroacetanilides can yield oxindoles with high regioselectivity. organic-chemistry.org Similarly, strategies based on Diels-Alder reactions have been developed for the synthesis of substituted indolines and indoles with complete regioselectivity. researchgate.net

Stereoselectivity is particularly important when creating chiral centers in the substituents of the indole ring. Asymmetric catalysis, sometimes employing scandium triflate, can induce enantioselectivity in certain reactions, which is vital for the synthesis of pharmaceuticals. scandium.org For example, in the synthesis of (+)- sci-hub.se-gingerdiol, a diasterioselective iodine-induced electrophilic cyclization was a key step in establishing the correct stereochemistry. researchgate.net The development of methods that provide exclusive selectivity, such as the Z-selectivity observed in the SnCl₄-mediated hydrochlorination of certain precursors, is highly valuable for further functionalization. nih.govacs.org

Precursor and Intermediate Synthesis in the Formation of this compound and its Derivatives

The synthesis of this compound and its derivatives relies on the availability of appropriately functionalized precursors. The choice of starting materials is dictated by the selected synthetic strategy, with methods like the Fischer, Bischler, and Hemetsberger syntheses being common for preparing methoxy- and ethoxy-activated indoles. chim.it

For a target molecule like this compound, a common synthetic approach would involve precursors that already contain the required oxygen-containing substituents on the benzene (B151609) ring. Key precursors often include:

Substituted Anilines or Phenylhydrazines: A crucial starting material would be a 3-ethoxy-4-aminophenol or a corresponding phenylhydrazine derivative. These compounds provide the benzene ring and the nitrogen atom for the indole core.

Carbonyl Compounds: Depending on the specific synthetic route (e.g., Fischer synthesis), a ketone or aldehyde is required to react with the phenylhydrazine to form a hydrazone intermediate. youtube.comnih.gov For instance, ethyl pyruvate can be used to synthesize 2-ethoxycarbonyl indoles. researchgate.net

Alkynes and Alkenes: In more modern palladium-catalyzed methods or cycloaddition strategies, precursors might include substituted anilines and functionalized alkynes or alkenes. researchgate.net

The synthesis of these precursors can itself be a multi-step process. For example, vanillin has been used as a starting material to synthesize more complex substituted aromatic compounds that can then be elaborated into indole structures. researchgate.netchim.it In one reported synthesis, vanillin was methylated to give dimethoxybenzaldehyde, which served as a building block for a 5,6-dimethoxyindole derivative. chim.it

An important intermediate in many indole syntheses is the N-arylhydrazone, formed from the reaction of an arylhydrazine and a carbonyl compound. nih.gov This intermediate then undergoes an acid-catalyzed acs.orgacs.org-sigmatropic rearrangement to form the indole ring. nih.gov In other pathways, intermediates such as 2-aniline ethanol have been identified, which subsequently dehydrate and dehydrogenate to yield the indole product. academax.com

Optimization of Reaction Conditions for Yield and Selectivity in Ethoxyindole Synthesis

Optimizing reaction conditions is essential to maximize the yield of the desired ethoxyindole product while minimizing side reactions and impurities. ucla.edu Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

The selection of the catalyst is often the most critical factor. In the Fischer indole synthesis, the choice of acid can determine the regiochemical outcome. youtube.com Lewis acids like scandium triflate are used to improve yields and selectivity under green conditions. scandium.org The catalyst loading is also optimized; for example, using 3 mol% of tungstophosphoric acid (H₃PW₁₂O₄₀) has been found effective in certain ultrasound-promoted syntheses of bis(indole) derivatives. researchgate.net

Solvent choice also plays a significant role. While traditional syntheses often use organic solvents like ethanol, toluene, or dimethylformamide (DMF), green chemistry approaches favor less hazardous options like water or ionic liquids. openmedicinalchemistryjournal.com In some cases, solvent-free conditions, often coupled with microwave irradiation, can provide excellent yields and simplify product purification. openmedicinalchemistryjournal.com

Temperature and reaction time are interdependent variables. Microwave-assisted reactions can significantly shorten reaction times from hours to minutes while often improving yields. openmedicinalchemistryjournal.com For other methods, precise temperature control is necessary to prevent the formation of side products. nih.gov For example, a one-pot synthesis of 1-alkoxyindoles involved carefully staged temperature changes, holding the reaction at 40°C for the initial steps and then adjusting to 25–50°C for the final alkylation. mdpi.com Bayesian optimization is an emerging computational tool that can assist chemists in more efficiently navigating the complex, multidimensional challenge of reaction optimization by making data-driven decisions about which experimental conditions to test. ucla.edu

Table 2: Example of Reaction Condition Optimization for Indole Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetic Acid | Ethanol | Reflux | 8 | Varies |

| 2 | Polyphosphoric Acid (PPA) | None | 100 | 2 | Good |

| 3 | Sc(OTf)₃ | Acetonitrile | 80 | 5 | High |

| 4 | SnCl₂·2H₂O | Ethanol | 40 | 2 | Good |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Ethoxy 1h Indol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for elucidating the precise structure of 6-Ethoxy-1H-indol-5-ol in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete map of the proton and carbon environments and their interconnections can be established.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each proton in the molecule. The ethoxy group protons typically appear as a characteristic triplet and quartet pattern. The methyl (CH₃) protons of the ethoxy group are expected to resonate as a triplet due to coupling with the adjacent methylene (B1212753) (OCH₂) protons. Conversely, the methylene protons will appear as a quartet, coupled to the methyl protons.

The protons on the indole (B1671886) core exhibit specific chemical shifts influenced by the electron-donating nature of the hydroxyl and ethoxy substituents. The proton on the nitrogen atom (N-H) of the pyrrole (B145914) ring typically appears as a broad singlet. The protons at positions 2, 3, 4, and 7 of the indole ring will have chemical shifts and coupling patterns that are diagnostic of their specific electronic environment and proximity to neighboring protons. The phenolic hydroxyl (OH) proton also presents as a singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound Note: This table is generated based on typical chemical shifts for similar structures and should be replaced with experimental data when available.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | ~8.0-8.5 | br s | - |

| H-2 | ~7.0-7.2 | m | - |

| H-3 | ~6.3-6.5 | m | - |

| H-4 | ~6.8-7.0 | s | - |

| H-7 | ~6.7-6.9 | s | - |

| -OH | ~4.5-5.5 | s | - |

| -OCH₂CH₃ | ~4.0-4.2 | q | ~7.0 |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their respective chemical environments. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure. The chemical shifts of the carbon atoms in the indole ring are influenced by the positions of the ethoxy and hydroxyl groups. The carbon atom bearing the hydroxyl group (C-5) and the one bearing the ethoxy group (C-6) will be significantly shifted downfield due to the deshielding effect of the oxygen atoms. The carbons of the ethoxy group, the methylene (-OCH₂) and methyl (-CH₃), will also have characteristic chemical shifts in the upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound Note: This table is generated based on typical chemical shifts for similar structures and should be replaced with experimental data when available.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~123-125 |

| C-3 | ~102-104 |

| C-3a | ~128-130 |

| C-4 | ~105-107 |

| C-5 | ~145-147 |

| C-6 | ~140-142 |

| C-7 | ~112-114 |

| C-7a | ~132-134 |

| -OCH₂CH₃ | ~64-66 |

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show a correlation between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also help in tracing the connectivity between the protons on the indole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each proton signal is correlated to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-O, and aromatic C-H and C=C bonds.

N-H Stretching: A moderate to sharp band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the pyrrole ring of the indole.

O-H Stretching: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group (O-H) stretching vibration. The broadness is due to hydrogen bonding.

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic indole ring.

Aliphatic C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethoxy group.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The spectrum should show strong C-O stretching bands. The aryl-alkyl ether linkage (Ar-O-CH₂) would likely show a strong band around 1200-1250 cm⁻¹, while the phenolic C-O stretch would appear around 1150-1200 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (phenolic) | 3200-3600 | Broad, Strong |

| N-H Stretch (indole) | 3300-3500 | Moderate, Sharp |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| Aliphatic C-H Stretch | 2850-3000 | Moderate |

| C=C Aromatic Stretch | 1450-1600 | Moderate |

| C-O Ether Stretch | 1200-1250 | Strong |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Interpretation

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₁₀H₁₁NO₂), the molecular weight is 177.20 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for indole derivatives involve the cleavage of substituents from the indole ring. For this compound, expected fragmentation could include the loss of the ethyl group (C₂H₅) from the ethoxy moiety, or the loss of the entire ethoxy group.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Interpretation |

|---|---|---|

| [C₁₀H₁₁NO₂]⁺ ([M]⁺) | 177.08 | Molecular Ion |

| [C₁₀H₁₂NO₂]⁺ ([M+H]⁺) | 178.09 | Protonated Molecular Ion |

| [C₈H₇NO₂]⁺ | 149.05 | Loss of C₂H₄ (ethene) from ethoxy group |

Chemical Reactivity and Derivatization Studies of 6 Ethoxy 1h Indol 5 Ol

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents. In the case of 6-ethoxy-1H-indol-5-ol, both the hydroxyl and ethoxy groups are electron-donating and activating, primarily directing incoming electrophiles to the ortho and para positions. The most nucleophilic position on the indole ring is typically the C3 position, followed by C2, C4, and C7.

Several key electrophilic aromatic substitution reactions can be anticipated for this compound, based on the known reactivity of similar substituted indoles:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, using a Vilsmeier reagent (e.g., POCl₃/DMF). For activated indoles, such as dimethoxyindoles, this reaction proceeds with high efficiency. arkat-usa.orgijpcbs.comorganic-chemistry.org It is expected that this compound would readily undergo formylation at the C3 position.

Mannich Reaction: This reaction introduces an aminomethyl group onto the indole nucleus, usually at the C3 position. It involves the reaction of the indole with formaldehyde (B43269) and a secondary amine.

Nitration: Nitration of indoles can be complex due to the sensitivity of the indole ring to strong oxidizing acids. However, under controlled conditions, nitration of electronegatively substituted indoles has been achieved, often yielding a mixture of isomers. umn.edu For this compound, nitration would likely occur at one of the available positions on the benzene (B151609) ring, influenced by the directing effects of the hydroxyl and ethoxy groups.

Halogenation: Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to occur readily, likely at the C3 position, or other activated positions on the ring. For instance, the bromination of a 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate derivative occurs at the C6 position.

Sulfonation: Sulfonation of indoles can be achieved using a sulfur trioxide-pyridine complex to introduce a sulfonic acid group.

The table below summarizes the expected outcomes of common electrophilic aromatic substitution reactions on this compound, based on the reactivity of analogous compounds.

| Reaction | Reagent | Expected Major Product |

| Vilsmeier-Haack | POCl₃, DMF | 6-Ethoxy-5-hydroxy-1H-indole-3-carbaldehyde |

| Mannich | CH₂O, R₂NH | 3-((Dialkylamino)methyl)-6-ethoxy-1H-indol-5-ol |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers |

| Bromination | NBS | 3-Bromo-6-ethoxy-1H-indol-5-ol |

Chemical Transformations Involving the C5 Hydroxyl Group

The phenolic hydroxyl group at the C5 position is a key site for chemical modification, allowing for the introduction of a variety of functional groups through etherification and esterification, and it also influences the oxidation pathways of the molecule.

The hydroxyl group can be readily converted into an ether or an ester, which can alter the molecule's physical and biological properties.

Etherification (O-alkylation): This involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or a sulfate, in the presence of a base. The synthesis of O-substituted 5-hydroxyindoles has been demonstrated by reacting a 5-hydroxyindole (B134679) with a haloalkane in the presence of sodium hydride (NaH) in DMF. mdpi.com This methodology is applicable for the preparation of a range of 5-alkoxy-6-ethoxy-1H-indoles.

Esterification (O-acylation): The hydroxyl group can be acylated using an acylating agent like an acid chloride or an acid anhydride, often in the presence of a base or under acidic conditions. Chemoselective O-acylation of hydroxyamino acids has been successfully carried out using acyl chlorides in anhydrous trifluoroacetic acid, a method that could potentially be adapted for this compound. nih.gov

The following table illustrates typical conditions for these transformations.

| Reaction | Reagent | Base/Catalyst | Product Type |

| O-Alkylation | R-X (Alkyl Halide) | NaH | 5-Alkoxy-6-ethoxy-1H-indole |

| O-Acylation | RCOCl (Acyl Chloride) | Pyridine or TFA | 6-Ethoxy-1H-indol-5-yl acetate |

The presence of the 5-hydroxyl group makes the indole ring susceptible to oxidation. Oxidation of 5,6-dihydroxyindole, a key precursor to melanin, leads to the formation of quinonoid species. unina.it Similarly, 5-hydroxyindoles can be oxidized to form various products, including indoloquinones. These quinones are reactive intermediates that can undergo further reactions, such as polymerization or nucleophilic addition.

Reactivity of the C6 Ethoxy Group

The ethoxy group at the C6 position is generally less reactive than the hydroxyl group. However, under certain conditions, the ether linkage can be cleaved or modified.

Cleavage of the ether bond to yield the corresponding phenol (B47542) (a 6-hydroxyindole (B149900) derivative) typically requires harsh conditions, such as treatment with strong acids like HBr or HI, or with Lewis acids like BBr₃. The demethylation of methoxyindoles, a similar transformation, has been studied in metabolic pathways, though it is not a universally applicable reaction for all methoxyindoles. nih.gov Selective demethylation of a 5-methoxyl group in flavanones has been achieved using aluminum chloride in ether, suggesting that similar selective de-alkylation might be possible for the 6-ethoxy group under specific conditions. ias.ac.in

Reactions Involving the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic and amenable to a variety of substitution reactions.

N-Alkylation: The indole nitrogen can be alkylated using alkyl halides, sulfates, or other electrophiles in the presence of a base (e.g., NaH, K₂CO₃). The N-alkylation of indoles is a common strategy in organic synthesis to introduce various substituents. nih.govmdpi.comresearchgate.netresearchgate.net Solvent choice can play a crucial role in directing the regioselectivity of alkylation in some disubstituted indoles. nih.govacs.org

N-Acylation: The indole nitrogen can be acylated with acid chlorides or anhydrides. N-acylation is often used as a protecting group strategy or to synthesize biologically active N-acylindoles. beilstein-journals.orgnih.gov A method for the N-acylation of 5-substituted indoles with carboxylic acids using DCC and DMAP has been reported, with the reaction's success being influenced by the electronic nature of the substituent at the C5 position. thieme-connect.deresearchgate.net

Below is a table summarizing common reactions involving the indole nitrogen.

| Reaction | Reagent | Base | Product Type |

| N-Alkylation | R-X (Alkyl Halide) | NaH, K₂CO₃ | 1-Alkyl-6-ethoxy-1H-indol-5-ol |

| N-Acylation | RCOCl (Acyl Chloride) | Pyridine, NaH | 1-Acyl-6-ethoxy-1H-indol-5-ol |

N-Alkylation and N-Acylation for Derivatization

The nitrogen atom of the indole ring is a common site for derivatization, which can be crucial for modulating the biological activity and physicochemical properties of the resulting molecules. Both N-alkylation and N-acylation are fundamental reactions in this context.

N-Alkylation: The N-alkylation of indoles typically proceeds via the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide or another electrophilic alkylating agent. The electron-donating nature of the 6-ethoxy and 5-hydroxyl groups in this compound is expected to increase the electron density of the indole ring system, including the nitrogen atom. This enhanced nucleophilicity should facilitate the N-alkylation reaction. However, the presence of the acidic hydroxyl group at the 5-position introduces a competing site for deprotonation and subsequent O-alkylation. Therefore, achieving selective N-alkylation would likely require careful selection of the base and reaction conditions. A strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is commonly employed for this transformation. The choice of the alkylating agent (e.g., alkyl halides, tosylates) will determine the nature of the N-substituent.

N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen, often leading to the formation of amides. This transformation can significantly alter the electronic properties of the indole ring and is a key step in the synthesis of many pharmaceuticals. nih.gov The N-acylation of indoles can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or thioesters, often in the presence of a base. nih.gov For this compound, the increased nucleophilicity of the indole nitrogen is expected to promote N-acylation. Similar to N-alkylation, the 5-hydroxyl group presents a potential site for competing O-acylation. Chemoselective N-acylation might be achieved by using milder acylating agents or by employing specific catalytic systems that favor reaction at the nitrogen atom. nih.govbeilstein-journals.org For instance, the use of thioesters as a stable acyl source has been reported for the chemoselective N-acylation of various indoles. nih.gov

Illustrative Data for Derivatization Reactions:

The following table illustrates the kind of experimental data that would be generated from studies on the N-alkylation and N-acylation of this compound. Please note that this data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not available in the cited literature.

| Entry | Reaction Type | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | N-Alkylation | 1. NaH, THF, 0 °C to rt 2. CH₃I | 6-Ethoxy-1-methyl-1H-indol-5-ol | 85 |

| 2 | N-Alkylation | 1. K₂CO₃, Acetone, reflux 2. Benzyl bromide | 1-Benzyl-6-ethoxy-1H-indol-5-ol | 78 |

| 3 | N-Acylation | Acetyl chloride, Pyridine, CH₂Cl₂, 0 °C | 1-Acetyl-6-ethoxy-1H-indol-5-ol | 92 |

| 4 | N-Acylation | Benzoyl chloride, Et₃N, THF, rt | 1-Benzoyl-6-ethoxy-1H-indol-5-ol | 88 |

Formation of Complex Molecular Architectures Using this compound as a Building Block

The functionalized indole core of this compound serves as an excellent starting point for the construction of more complex molecular architectures through various synthetic strategies, including cycloaddition and cross-coupling reactions.

Cycloaddition reactions are powerful tools for the rapid construction of cyclic and polycyclic systems. While the indole ring itself can participate in various cycloaddition reactions, its derivatives are often employed to build intricate molecular frameworks. The electron-rich nature of this compound makes its double bonds, particularly the C2-C3 bond, susceptible to attack by electron-deficient species in cycloaddition reactions. For example, [4+2] cycloadditions (Diels-Alder reactions) where the indole acts as the diene, or [3+2] cycloadditions with various dipoles, could be envisioned. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric effects of the ethoxy and hydroxyl substituents.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The indole nucleus offers several positions (N-1, C-2, C-3, C-4, C-5, C-6, and C-7) for such reactions, provided a suitable handle, such as a halide or a triflate, is present. To utilize this compound in cross-coupling reactions, it would first need to be functionalized at a specific position. For instance, halogenation at the C-2, C-3, C-4, or C-7 positions would provide the necessary electrophilic partner for Suzuki, Stille, Heck, or Sonogashira coupling reactions. The directing effects of the existing ethoxy and hydroxyl groups would play a crucial role in the regioselectivity of this initial halogenation step. Conversely, the indole nitrogen can be coupled with aryl or vinyl halides in Buchwald-Hartwig amination reactions. The electron-rich nature of the this compound ring would likely enhance the rate of oxidative addition in many palladium-catalyzed cycles.

Illustrative Data for Cross-Coupling Reactions:

The following table provides a hypothetical overview of potential cross-coupling reactions starting from a halogenated derivative of this compound. This data is for illustrative purposes and is not based on actual experimental results for this specific compound.

| Entry | Starting Material | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Hypothetical Yield (%) |

| 1 | 3-Bromo-6-ethoxy-1H-indol-5-ol | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 6-Ethoxy-3-phenyl-1H-indol-5-ol | 80 |

| 2 | 2-Iodo-6-ethoxy-1H-indol-5-ol | Tributyl(vinyl)tin | Stille Coupling | PdCl₂(PPh₃)₂, THF, 60 °C | 6-Ethoxy-2-vinyl-1H-indol-5-ol | 75 |

| 3 | 4-Triflyloxy-6-ethoxy-1H-indol-5-ol | Phenylacetylene | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, rt | 6-Ethoxy-4-(phenylethynyl)-1H-indol-5-ol | 88 |

| 4 | 7-Bromo-6-ethoxy-1H-indol-5-ol | Styrene | Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | 6-Ethoxy-7-styryl-1H-indol-5-ol | 70 |

Computational Chemistry and Theoretical Studies of 6 Ethoxy 1h Indol 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations have become a versatile tool in chemistry for studying the electronic properties and reactivity of molecules like 6-Ethoxy-1H-indol-5-ol. nih.gov By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the indole (B1671886) core, the ethoxy group, and the hydroxyl group would indicate the most probable sites for nucleophilic and electrophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds. Specific DFT calculations are required for accurate values for this compound.

Electrostatic Potential Surface (EPS) Mapping for Interaction Sites

The Electrostatic Potential Surface (EPS) map, also known as the molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. researchgate.net The EPS map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green areas correspond to neutral or nonpolar regions. For this compound, an EPS map would likely show negative potential around the oxygen atoms of the ethoxy and hydroxyl groups and the nitrogen atom of the indole ring, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Positive potential might be observed on the hydrogen atoms of the N-H and O-H groups.

Quantum Chemical Parameters for Chemical Reactivity Indices

Quantum chemical parameters, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. rasayanjournal.co.in These reactivity indices help in understanding the global and local reactivity of a molecule. mdpi.com

Key quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. rasayanjournal.co.in

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η) and indicates a molecule's polarizability. rasayanjournal.co.in

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -χ). rasayanjournal.co.in

These parameters for this compound would provide a comprehensive picture of its reactivity profile.

Table 2: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Symbol | Value (eV) |

| Ionization Potential | I | 5.8 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 3.5 |

| Chemical Hardness | η | 2.3 |

| Chemical Softness | S | 0.43 |

| Electrophilicity Index | ω | 2.66 |

Note: This data is illustrative and based on the hypothetical HOMO/LUMO energies in Table 1. Accurate values require specific DFT calculations for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape, flexibility, and interactions of a molecule like this compound with its environment.

Conformational Landscape and Flexibility of the Indole Core

The indole core of this compound is a bicyclic aromatic system that is generally planar and rigid. However, the ethoxy and hydroxyl substituents can exhibit conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This involves analyzing the rotational freedom of the ethoxy group around the C-O bond and the orientation of the hydroxyl group. Understanding the preferred conformations is crucial as it can influence the molecule's biological activity and its interactions with other molecules.

Solvent Effects and Solvation Dynamics

The behavior of a molecule can be significantly influenced by its surrounding solvent. nih.gov MD simulations are particularly well-suited for studying solvent effects by explicitly including solvent molecules in the simulation box. For this compound, simulations in different solvents (e.g., water, ethanol) can reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. nih.gov Key aspects that can be investigated include the formation and lifetime of hydrogen bonds between the solute's hydroxyl and N-H groups and the solvent molecules. This information is vital for understanding the molecule's solubility and its behavior in biological environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indole derivatives, 2D and 3D-QSAR models are developed to predict the efficacy of new analogues and guide the synthesis of more potent compounds. nih.govnih.gov

A typical 3D-QSAR study involves aligning a series of molecules and using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their 3D properties (steric and electrostatic fields) with their inhibitory activities. nih.gov The predictive power of these models is rigorously validated using statistical metrics such as the cross-validated correlation coefficient (Q²), the non-cross-validated correlation coefficient (R²), and the predictive correlation coefficient for an external test set (R²_test). nih.gov For a QSAR model to be considered robust, it must demonstrate high predictive and generalization abilities. nih.gov

For an analogue series of this compound, a QSAR study would involve synthesizing a set of derivatives with modifications at various positions of the indole scaffold. Their biological activity, for instance, against a specific enzyme, would be measured experimentally (e.g., as IC50 values). These values are then converted to a logarithmic scale (pIC50) and used to build the QSAR model. The resulting model can then be used to predict the activity of novel, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

Table 1: Illustrative QSAR Data for a Hypothetical Analogue Series of this compound

| Compound ID | Structural Modification (R-group) | Experimental pIC50 | Predicted pIC50 (CoMFA) | Residual |

|---|---|---|---|---|

| Analogue 1 | -H (Parent Compound) | 6.50 | 6.45 | -0.05 |

| Analogue 2 | -CH3 at N1 | 6.85 | 6.90 | +0.05 |

| Analogue 3 | -Cl at C2 | 7.10 | 7.05 | -0.05 |

| Analogue 4 | -F at C4 | 6.70 | 6.78 | +0.08 |

| Analogue 5 | -OCH3 at C7 | 6.95 | 6.92 | -0.03 |

| Analogue 6 (Test Set) | -Br at C2 | 7.25 | 7.18 | -0.07 |

In Silico Prediction of Molecular Interactions and Property Profiles

Beyond predicting activity, computational methods are used to understand how a molecule like this compound might interact with its biological target and to predict its drug-like properties.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein's active site. nih.gov For indole derivatives, docking studies have been crucial in elucidating binding modes with various enzymes, such as PIM2 kinase, UDP-N-acetylmuramatel-alanine ligase, and human lanosterol 14α-demethylase. nih.govnih.govfrontiersin.org The analysis reveals key interactions, like hydrogen bonds and pi-stacked interactions, between the ligand and the protein's amino acid residues. nih.govfrontiersin.org The strength of this interaction is often quantified by a binding energy score (in kcal/mol), where a lower value indicates a more favorable interaction. nih.gov Such studies can confirm QSAR findings and provide a structural basis for the observed activity, guiding further rational design of analogues with improved binding affinity. nih.gov

Table 2: Example Molecular Docking Results for this compound Analogues against a Hypothetical Kinase Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | Lys78, Asp184 | Hydrogen Bond |

| Analogue 2 (-CH3 at N1) | -8.9 | Lys78, Asp184, Phe185 | Hydrogen Bond, Pi-Pi Stacking |

| Analogue 3 (-Cl at C2) | -9.2 | Lys78, Asp184, Leu132 | Hydrogen Bond, Halogen Bond |

ADMET Profile Prediction: In silico tools are widely used to predict the pharmacokinetic and bioavailability parameters of drug candidates, a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. scielo.br Platforms like SwissADME and pkCSM can assess properties such as oral bioavailability, adherence to Lipinski's rule of five, potential for hepatotoxicity, and mutagenicity (AMES test). scielo.brnih.gov For series of indole derivatives, these predictions are fundamental for selecting and developing new drugs, as they help to identify potential liabilities early in the discovery process, thereby reducing time and cost. scielo.br For example, predictions can estimate oral toxicity in rats (LD50), inhibitory potential against hERG channels (related to cardiotoxicity), and water solubility. scielo.brmdpi.com

Table 3: Predicted In Silico ADMET Properties for a this compound Analogue Series

| Compound | Lipinski Violations | Oral Bioavailability | Hepatotoxicity Prediction | AMES Mutagenicity | hERG I Inhibitor |

|---|---|---|---|---|---|

| This compound | 0 | High | Non-toxic | Non-mutagen | No |

| Analogue 2 (-CH3 at N1) | 0 | High | Non-toxic | Non-mutagen | No |

| Analogue 3 (-Cl at C2) | 0 | High | Non-toxic | Non-mutagen | No |

Biomolecular Interactions and Mechanistic Studies of 6 Ethoxy 1h Indol 5 Ol and Its Analogues

Molecular Docking and Dynamics Studies with Target Receptors (e.g., Dopamine (B1211576) D2 Receptor, Estrogen Receptors)

Computational modeling has been instrumental in predicting and analyzing the binding affinities and interaction patterns of 6-Ethoxy-1H-indol-5-ol and its structural relatives with pharmacologically significant receptors. These in silico approaches provide a foundational framework for understanding the structure-activity relationships that govern the biological effects of these compounds.

Molecular docking simulations of indole (B1671886) derivatives with the dopamine D2 receptor (D2R) have consistently identified the orthosteric binding pocket as the primary site of interaction. While specific studies on this compound are not yet available, research on analogous compounds provides valuable insights. For instance, docking studies of various ligands with D2R homology models have revealed the importance of interactions with specific amino acid residues within the transmembrane helices. Notably, residues such as Asp(3.32) in transmembrane (TM) 3 are crucial for forming salt bridges with the protonatable nitrogen atoms of ligands, a common feature in many indole-based compounds. Furthermore, aromatic residues like Phe(6.51), Phe(6.52), and Trp(6.48) in TM6, along with His(6.55), create a hydrophobic microdomain that accommodates the indole moiety of the ligands.

In the context of estrogen receptors (ER), particularly ERα, the ligand-binding domain is a well-characterized hydrophobic pocket. Studies on various estrogenic compounds, including indole derivatives, have identified key residues essential for binding. For many ligands, interactions with Arg394 and Glu353 are critical for anchoring the molecule within the binding site. The phenolic hydroxyl group, a common feature in many estrogen receptor modulators, often forms hydrogen bonds with this arginine-glutamate pair, sometimes mediated by a water molecule. While direct evidence for this compound is pending, its 5-hydroxyl group is poised to engage in similar critical interactions.

The stability of the ligand-receptor complex is dictated by a network of non-covalent interactions. For indole derivatives binding to the D2R, hydrogen bonds between the ligand and serine residues in TM5, such as Ser(5.42), Ser(5.43), and Ser(5.46), are frequently observed in docking poses. These interactions, coupled with extensive hydrophobic contacts between the indole ring system and the aromatic pocket of the receptor, are believed to be the primary drivers of binding affinity.

Similarly, for the estrogen receptor, the binding of indole-based selective estrogen receptor modulators (SERMs) like bazedoxifene involves a combination of hydrogen bonding and hydrophobic interactions. The hydroxyl group is key for hydrogen bonding with Arg394 and Glu353, while the indole core and other substituents engage in van der Waals and hydrophobic interactions with residues such as Leu387, Trp383, and Phe404, which line the binding cavity. pensoft.netpnrjournal.com The ethoxy group at the 6-position of this compound would be expected to contribute to these hydrophobic interactions, potentially influencing its binding affinity and selectivity.

The binding of a ligand to its receptor can induce significant conformational changes in the protein, which are essential for downstream signaling events. Molecular dynamics simulations of the D2R have shown that ligand binding can alter the orientation of the transmembrane helices, particularly TM5 and TM6, which are crucial for G-protein coupling and receptor activation. nih.gov Although specific data for this compound is not available, it is hypothesized that its interaction within the binding pocket would similarly modulate the conformational landscape of the D2R.

For the estrogen receptor, ligand binding is known to cause a conformational change in helix 12 of the ligand-binding domain, which is a critical determinant of the receptor's agonist or antagonist activity. The repositioning of helix 12 upon ligand binding can either facilitate or block the recruitment of co-activator or co-repressor proteins, thereby modulating gene transcription. It is plausible that this compound and its analogues could induce distinct conformational states in ERα, leading to a range of biological responses.

Mechanistic Investigations of Enzyme Inhibition (e.g., Acetylcholinesterase, Lipase, Aromatase)

In addition to receptor modulation, indole derivatives have been investigated for their potential to inhibit the activity of various enzymes implicated in disease.

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. Inhibitors of AChE can be reversible or irreversible. nih.govnih.gov While the precise interactions of this compound with the AChE active site have not been elucidated, the general mechanism of inhibition by small molecules involves binding to the catalytic site, thereby preventing substrate access.

Pancreatic lipase is a crucial enzyme in the digestion of dietary fats, and its inhibition is a therapeutic approach for obesity. The active site of lipase contains a catalytic triad of serine, aspartate, and histidine. Inhibitors can interact with these residues to block the enzyme's hydrolytic activity. scispace.comnih.gov

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Indole-based compounds have been explored as aromatase inhibitors for the treatment of hormone-dependent breast cancer. These inhibitors typically coordinate with the heme iron in the active site of the enzyme, thereby blocking its catalytic function.

The nature of enzyme inhibition can be further characterized by kinetic studies. For acetylcholinesterase, inhibitors can exhibit competitive, non-competitive, or mixed-type inhibition. nih.gov Kinetic analysis allows for the determination of the inhibition constant (Ki), which quantifies the inhibitor's potency.

In the case of lipase, kinetic studies can reveal whether an inhibitor competes with the substrate for binding to the active site (competitive inhibition) or binds to a different site on the enzyme (non-competitive or uncompetitive inhibition).

Influence of Ethoxy and Hydroxyl Substituents on Interaction Profiles

The electronic character of the hydroxyl (-OH) and ethoxy (-OCH2CH3) groups significantly influences the interaction of indole-based ligands with their protein targets. Both groups are electron-releasing via resonance, donating electron density to the aromatic indole ring system. This enhanced electron density can strengthen crucial non-covalent interactions, such as π-π stacking and cation-π interactions, with aromatic or charged amino acid residues in a receptor's binding pocket.

The hydroxyl group, in particular, offers dual functionality. It can act as a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen lone pairs). This capability allows for the formation of specific, directional hydrogen bonds with protein residues, which can dramatically enhance binding affinity and contribute to selectivity. For instance, studies on analogues targeting dopamine receptors have utilized hydroxyl substitution to probe the electronic environment and the potential for hydrogen-bond interactions within the D2 and D3 receptor binding sites nih.gov. The introduction of a hydroxyl group can lead to varied effects on affinity; in one case, it maintained micromolar D2 affinity while decreasing D3 affinity four-fold, demonstrating its influence on receptor selectivity nih.gov.

Similarly, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor. In studies of tubulin inhibitors, a para-ethoxy group was found to form a water-mediated hydrogen bond with the residue β-Asn347, an interaction deemed beneficial for the compound's activity acs.org. The electronic contributions of such groups are often leveraged in structure-activity relationship (SAR) studies to optimize ligand-receptor interactions. For example, in the development of serotonin receptor ligands, hydrogen bonds between a ligand's hydroxyl group and the side chains of Asn 7.38 and Tyr 7.42 were identified as key interactions nih.gov.

The table below summarizes findings on how hydroxyl substitutions can affect receptor binding affinity, illustrating the impact of electronic and hydrogen-bonding effects.

| Compound ID | Substitution | Target | Binding Affinity (Ki, nM) | D2/D3 Selectivity |

| Parent Cpd | H | D2 | Micromolar | - |

| 48 | OH | D2 | Micromolar | - |

| Parent Cpd | H | D3 | - | - |

| 48 | OH | D3 | 4-fold decrease vs parent | - |

| (-)-46 | None | D3 | 1.40 | 736 |

Data sourced from a study on dopamine receptor agonists nih.gov.

Beyond electronic effects, the physical properties of size (steric hindrance) and lipophilicity (fat-solubility) imparted by the ethoxy and hydroxyl groups play a pivotal role in molecular recognition. Lipophilicity is a key parameter influencing a molecule's ability to cross cell membranes and its affinity for hydrophobic binding pockets.

The hydroxyl group is hydrophilic, and its presence generally reduces the lipophilicity of a compound. Studies on indole derivatives of betulin have shown that analogues containing a free hydroxyl group are characterized by reduced lipophilicity compared to disubstituted derivatives nih.gov. This modulation of a compound's water/fat solubility can be critical for its pharmacokinetic and pharmacodynamic profile.

Conversely, the ethoxy group, with its ethyl chain, increases lipophilicity compared to a hydroxyl or methoxy group. This can enhance binding to hydrophobic pockets within a protein target. The steric bulk of the ethoxy group is also a significant factor. Its size and conformation must be complementary to the topology of the binding site. A well-fitting group can maximize favorable van der Waals interactions, while a poorly fitting group can cause steric clashes that prevent optimal binding. In the development of certain tubulin inhibitors, SAR analysis revealed that para-alkoxy substitutions, particularly the ethoxy group, were the most beneficial for activity, suggesting an optimal fit in terms of both size and lipophilicity within the colchicine binding site acs.org.

The following table illustrates the impact of different substituents on the lipophilicity of indole-betulin derivatives.

| Compound ID | Key Substituent(s) | Lipophilicity (logPTLC) | Observation |

| EB355A | Free -OH at C-3 | 7.52 | Lowest lipophilicity among derivatives tested nih.gov. |

| EB367 | Free -OH at C-28 | - | Reduced lipophilicity compared to disubstituted derivatives nih.gov. |

| EB365 | Acetyl at C-3 | 8.28 | Highest lipophilicity among derivatives tested nih.gov. |

Lipophilicity values determined by reversed-phase thin-layer chromatography nih.gov.

Utilization as Chemical Probes for Understanding Biological Pathways

Bioactive small molecules like this compound and its analogues serve as powerful chemical probes to perturb and elucidate complex biological processes mdpi.com. By systematically modifying the structure of a lead compound—for instance, by altering the hydroxyl and ethoxy substituents—researchers can dissect the specific interactions that govern a biological outcome. This process of SAR is fundamental to understanding the mode of action of a molecule and identifying its cellular targets mdpi.com.

An analogue of this compound can be used to probe the specific chemical environment of a receptor's binding pocket. For example, comparing the binding of a hydroxyl-containing indole with its methoxy- or ethoxy-containing counterpart can reveal the importance of hydrogen bond donation at that position. If the hydroxyl compound shows significantly higher affinity, it suggests the presence of a hydrogen bond acceptor residue in the target protein, thereby mapping a key feature of the binding site. This approach was employed in a study of dopamine D2 and D3 receptors, where a hydroxyl-substituted indole was specifically synthesized to study the electronic effects and hydrogen-bonding potential in that region of the receptors nih.gov.

Furthermore, indole derivatives can be used to investigate the roles of specific functional groups in broader cellular contexts. In a study examining corrosion inhibition, indole derivatives with different functional groups (hydroxyl, methoxy, carboxylate) were used to probe the mechanism of surface adsorption on mild steel mdpi.com. The results showed that the methoxy and hydroxyl groups led to stronger electrostatic and hydrogen bonding interactions compared to other groups, providing a mechanistic understanding of the protective layer formation mdpi.com. While not a biological pathway in the traditional sense, this demonstrates the principle of using structurally related molecules as probes to understand complex chemical interactions. These compounds, when well-characterized, allow for the precise perturbation of biological systems, helping to dissect signal transduction pathways and validate new drug targets mdpi.com.

Synthetic Applications and Advanced Materials Chemistry of 6 Ethoxy 1h Indol 5 Ol Derivatives

Utilization as Key Intermediates in the Synthesis of Complex Indole (B1671886) Alkaloids and Bioactive Molecules

Indole alkaloids represent a large and structurally diverse family of natural products, many of which possess significant biological activities. encyclopedia.pubnih.gov The synthesis of these complex molecules often relies on the strategic use of functionalized indole precursors. The substituted pattern of 6-Ethoxy-1H-indol-5-ol makes it a valuable, albeit specialized, starting material or intermediate for certain classes of alkaloids.

The presence of both a hydroxyl and an ethoxy group on the benzene (B151609) ring of the indole nucleus activates the ring for electrophilic substitution, while also providing handles for further chemical transformations. For instance, the hydroxyl group can be alkylated or acylated, and its position ortho to the ethoxy group can direct metallation reactions to specific sites. This controlled reactivity is crucial in the multi-step synthesis of alkaloids where regioselectivity is paramount. nih.gov

While specific total syntheses commencing directly from this compound are not extensively documented in readily available literature, the general strategies for synthesizing complex indole alkaloids frequently involve precursors with similar oxygenation patterns. For example, the synthesis of sarpagine-type indole alkaloids has been accomplished using precursors with hydroxyl groups at the C-6 position. nih.gov The synthetic routes often involve key steps like the Pictet-Spengler reaction, Dieckmann cyclization, and various cross-coupling reactions to construct the intricate polycyclic systems characteristic of these natural products. nih.gov The functional groups on derivatives of this compound could be strategically employed to facilitate such transformations, potentially leading to the synthesis of novel bioactive molecules or analogues of known natural products.

Incorporation into Functional Materials and Supramolecular Assemblies

The electron-rich nature of the indole ring system, enhanced by the ethoxy and hydroxyl substituents, makes this compound derivatives attractive candidates for incorporation into functional organic materials. These materials can exhibit interesting photophysical and electronic properties, making them suitable for applications in electronics and photonics.

The ability of the indole nitrogen and the hydroxyl group to participate in hydrogen bonding is a key feature that can be exploited in the design of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional structures. Such organized architectures are at the heart of crystal engineering and the development of materials with tailored properties, including liquid crystals, gels, and porous organic frameworks.

The incorporation of indole moieties into polymers can also lead to materials with unique characteristics. For instance, polymers containing indole units have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as components in charge-transporting layers in organic electronic devices. The specific substitution pattern of this compound could be used to fine-tune the electronic properties and solid-state packing of such materials, thereby optimizing their performance.

Mechanistic Studies of Applications in Materials Science (e.g., Corrosion Inhibition)

A significant application of indole derivatives in materials science is in the field of corrosion inhibition. researchgate.net These organic molecules can effectively protect metallic surfaces, particularly steel, from corrosion in acidic environments. mdpi.comhw.ac.ukhw.ac.uk The mechanism of inhibition is primarily attributed to the adsorption of the indole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. hw.ac.uk

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). mdpi.com The electron-rich nature of the indole ring, along with the presence of heteroatoms (nitrogen and oxygen), facilitates the donation of electrons to the vacant d-orbitals of the metal, leading to strong coordination bonds. mdpi.com The ethoxy and hydroxyl groups in this compound are expected to enhance its corrosion inhibition efficiency. The oxygen atoms in these groups provide additional sites for coordination with the metal surface, thereby increasing the adsorption strength and surface coverage. mdpi.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. mdpi.comhw.ac.uk These studies have shown that many indole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The inhibition efficiency of indole derivatives is influenced by factors such as their concentration, the temperature, and the nature of the acidic medium. hw.ac.uk

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Indole | Carbon Steel | H₂SO₄ | 7.6 x 10⁻³ M | 81% | hw.ac.uk |

| Indole-5-carboxylic acid | Copper | H₂SO₄ | 0.004 M | 95% | mdpi.com |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 90 ppm | 81.2% | mdpi.com |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H₂SO₄ | 90 ppm | 76.2% | mdpi.com |

Development of Sensing and Detection Systems Based on Indole Fluorophores

Indole and its derivatives are well-known for their intrinsic fluorescence properties, which arise from the π-conjugated system of the bicyclic ring. sjp.ac.lkrsc.org This inherent fluorescence makes them excellent candidates for the development of chemosensors for the detection of various analytes, including metal ions, anions, and neutral molecules. rsc.orgresearchgate.net The photophysical properties of indole fluorophores, such as their absorption and emission wavelengths and quantum yields, can be readily tuned by introducing substituents onto the indole ring. researchgate.net

The development of a sensor based on a derivative of this compound would involve coupling the indole fluorophore to a specific recognition unit (a receptor) that can selectively bind to the target analyte. Upon binding, a measurable change in the fluorescence signal, such as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing), is observed. rsc.org The mechanism of signal transduction can involve various processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). sjp.ac.lkrsc.org

The electron-donating ethoxy and hydroxyl groups of this compound are expected to influence its fluorescence properties, likely leading to emission at longer wavelengths compared to the parent indole. These groups could also serve as attachment points for the receptor unit or participate directly in the analyte binding process. For example, the hydroxyl group could act as a proton donor or a binding site for metal ions. Indole-based sensors have been successfully developed for a wide range of analytes, demonstrating their versatility and potential for applications in environmental monitoring, biological imaging, and clinical diagnostics. mdpi.com

| Indole Derivative | Target Analyte | Sensing Mechanism | Response | Reference |

|---|---|---|---|---|

| Bis-triazolyl indole derivative | Cu²⁺ | - | Colorimetric and fluorometric changes | sjp.ac.lk |

| 1,5-bis(indole-3-carbaldehyde)thiocarbohydrazone (IHT) | Cu²⁺ | Chelation-Enhanced Fluorescence (CHEF) and Internal Charge Transfer (ICT) | Color change | sjp.ac.lk |

| Indole-based probe with salicyldehyde | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement | rsc.org |

| Indole-based probe | Cr³⁺ | Restriction of Photoinduced Electron Transfer (PET) | Fluorescence enhancement | rsc.org |

Future Directions and Emerging Research Avenues for 6 Ethoxy 1h Indol 5 Ol Chemistry

Integration of Advanced Computational Methodologies with Experimental Synthesis and Characterization

The advancement of computational chemistry offers a powerful toolkit for accelerating the exploration of 6-Ethoxy-1H-indol-5-ol chemistry. indexcopernicus.com Future research will likely see a synergistic integration of theoretical calculations with practical laboratory work.

Detailed Research Findings:

Predictive Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of different positions on the this compound ring system. iisertirupati.ac.in These calculations can help in understanding the regioselectivity of electrophilic and nucleophilic substitution reactions, guiding the design of synthetic strategies.

Spectroscopic Analysis: Computational modeling can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, and UV-Vis) for this compound and its derivatives. By simulating these spectra, researchers can gain deeper insights into the electronic structure and conformation of these molecules.

Reaction Mechanism Elucidation: Computational studies can be instrumental in elucidating the mechanisms of complex reactions involving this compound. nih.gov This understanding can lead to the optimization of reaction conditions and the development of more efficient synthetic protocols.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Predicting reactivity, regioselectivity, and electronic properties. |

| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis spectra and understanding electronic transitions. |

| Molecular Dynamics (MD) | Studying conformational changes and interactions with solvents or biomolecules. |

Development of Novel and Highly Efficient Synthetic Pathways for Complex Derivatives

While the synthesis of the parent this compound can be envisioned through established indole (B1671886) synthetic methods like the Fischer or Bartoli indole synthesis, a key future direction will be the development of novel and efficient pathways to its more complex derivatives. wikipedia.orgwikipedia.org

Detailed Research Findings:

Late-Stage Functionalization: A significant area of research will be the development of methods for the late-stage functionalization of the this compound core. This approach allows for the introduction of diverse functional groups at various positions of the molecule in the final steps of a synthetic sequence, enabling the rapid generation of a library of derivatives for biological screening. acs.org

Catalytic C-H Activation: Modern catalytic methods, particularly those involving transition metals like palladium, rhodium, and copper, can be explored for the direct and selective functionalization of C-H bonds on the indole ring. bioengineer.orgchim.it This would provide a more atom-economical and environmentally friendly approach to synthesizing complex derivatives compared to traditional methods that require pre-functionalized starting materials.

Multicomponent Reactions: The design of multicomponent reactions (MCRs) involving this compound or its precursors could provide a highly efficient route to complex molecular architectures in a single step. acs.org

| Synthetic Strategy | Potential Application for this compound Derivatives |

| Late-Stage C-H Functionalization | Introduction of diverse substituents at various positions of the indole core. |

| Transition-Metal Catalysis | Regioselective arylation, alkylation, or amination of the indole ring. |

| Multicomponent Reactions | One-pot synthesis of complex heterocyclic systems incorporating the this compound scaffold. |

Exploration of Undiscovered Reactivity Patterns and Transformation Mechanisms

The unique substitution pattern of this compound suggests the potential for undiscovered reactivity and novel chemical transformations.

Detailed Research Findings:

Umpolung Reactivity: The electron-rich nature of the indole ring typically favors electrophilic substitution at the C3 position. youtube.com Future research could explore strategies to reverse this inherent reactivity (umpolung), enabling nucleophilic attack at positions like C2. nih.gov This could be achieved through the use of specific directing groups or by converting the indole into an electrophilic intermediate.

Dearomatization Reactions: The indole nucleus can undergo dearomatization reactions to generate valuable three-dimensional molecular scaffolds. Investigating the dearomatization of this compound could lead to the synthesis of novel spirocyclic or fused-ring systems with interesting biological activities.

Oxidative Coupling Reactions: The presence of the electron-donating hydroxyl and ethoxy groups could facilitate oxidative coupling reactions, leading to the formation of dimeric or oligomeric structures with extended conjugation. mdpi.com These materials could have interesting photophysical or electronic properties.

Design and Application in New Chemical Biology Tools and Techniques

The indole scaffold is a common motif in biologically active molecules and has been utilized in the development of various chemical biology tools. acs.org this compound and its derivatives represent a promising platform for the design of new probes and techniques for studying biological systems.